molecular formula C31H27N3O8 B2836013 (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate CAS No. 863329-62-8

(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate

Cat. No.: B2836013
CAS No.: 863329-62-8
M. Wt: 569.57
InChI Key: HDORPKUMVBVUIY-VDFUNGNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate is a useful research compound. Its molecular formula is C31H27N3O8 and its molecular weight is 569.57. The purity is usually 95%.
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Scientific Research Applications

Novel Herbicides and Insecticides

  • Herbicide Development

    A study on the synthesis and structure-activity relationships of analogues of a prototype herbicide against Barnyard grass in paddy rice. The modifications included various moieties leading to the development of an effective compound for commercial use M. Tamaru et al., 1997.

  • Insecticidal and Antibacterial Potential

    Research on pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation, showing insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms P. P. Deohate et al., 2020.

Antitumor and Antifolate Activities

  • Antifolate and Antitumor Activity

    Studies on classical 2,4-diaminofuro[2,3-d]pyrimidines derivatives showing inhibitory activity against dihydrofolate reductase (DHFR) and potent antitumor activity. This highlights the potential of pyrimidine derivatives in developing antitumor therapies A. Gangjee et al., 2000.

  • Synthesis of Pyrimidine Derivatives

    The synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant anticancer activity in vitro and in vivo, suggesting their use in medicinal applications T. Su et al., 1986.

Antiviral Activities

  • Influenza Virus Inhibitors: A novel series of C-3' modified ribose nucleosides were identified as potent inhibitors against influenza virus, highlighting the antiviral potential of pyrimidine derivatives Manohar Sharma Vedula et al., 2010.

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDORPKUMVBVUIY-VDFUNGNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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